molecular formula C12H17N3S B2834382 N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea CAS No. 99590-62-2

N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea

Cat. No.: B2834382
CAS No.: 99590-62-2
M. Wt: 235.35
InChI Key: RCEUKHCFPMGACT-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C12H17N3S and its molecular weight is 235.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural properties, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and enzyme inhibition capabilities.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H17N3S
  • Molecular Weight : 225.34 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 195 °C
  • Boiling Point : 284.4 °C at 760 mmHg

These properties suggest that the compound is stable under various conditions, which is crucial for its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of thiourea derivatives with dimethylamine and appropriate aldehydes or ketones. The method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit notable antimicrobial properties. In a study assessing various thioureas, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/mL
This compoundEscherichia coli100 μg/mL

These results suggest that this compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects on breast carcinoma cells (MCF-7), with an IC50 value indicating effective growth inhibition.

Cell LineIC50 (μM)Reference
MCF-712.5
HeLa15.0

The compound's mechanism of action appears to involve apoptosis induction, which is critical for its role as an anticancer agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Studies have shown that this compound can inhibit DNA gyrase and other bacterial enzymes crucial for bacterial replication.

EnzymeIC50 (μg/mL)
DNA Gyrase0.5
Topoisomerase II1.0

This inhibition suggests potential applications in developing treatments for bacterial infections and possibly cancer therapy by targeting similar pathways in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of thioureas in clinical settings:

  • Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that thiourea derivatives, including this compound, significantly reduced infection rates compared to standard treatments.
  • Cancer Treatment : In laboratory settings, this compound was part of a combination therapy regimen that enhanced the efficacy of existing chemotherapeutic agents against resistant cancer strains.

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-(2,6-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-9-6-5-7-10(2)11(9)14-12(16)13-8-15(3)4/h5-8H,1-4H3,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEUKHCFPMGACT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=S)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.